L-365,260 [(3R)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N'-(3-methylphenyl)urea] is a non-peptide antagonist of cholecystokinin receptors, specifically targeting the CCK-B subtype with high selectivity. [ [] ] It plays a crucial role in scientific research for understanding the physiological functions of CCK receptors, particularly in the central nervous system and the gastrointestinal tract. L-365,260 is widely used as a pharmacological tool to investigate the role of CCK-B receptors in various biological processes, including anxiety, pain perception, learning, memory, and gastric acid secretion. [ [, , , ] ]
Mechanism of Action
L-365,260 acts as a competitive antagonist at CCK-B receptors. [ [] ] It binds to the receptor, preventing the binding of endogenous ligands such as cholecystokinin and gastrin. By blocking the activation of CCK-B receptors, L-365,260 inhibits the downstream signaling pathways associated with these receptors, leading to its observed pharmacological effects. [ [, , , ] ]
Applications
Investigating the role of CCK-B receptors in anxiety and stress: L-365,260 has been shown to reduce anxiety-like behavior in animal models, suggesting a role for CCK-B receptors in anxiety disorders. [ [, ] ]
Studying pain perception and modulation: L-365,260 potentiates the antinociceptive effects of endogenous opioids, indicating an interaction between the CCK and opioid systems in pain processing. [ [] ]
Exploring the involvement of CCK-B receptors in learning and memory: Studies have shown that L-365,260 can affect cognitive function in animal models, suggesting a role for CCK-B receptors in memory formation and retrieval. [ [] ]
Understanding the regulation of gastric acid secretion: L-365,260 effectively inhibits gastrin-stimulated gastric acid secretion, highlighting the importance of CCK-B receptors in gastrointestinal physiology. [ [] ]
Compound Description: YF476 is a potent and orally active gastrin/CCK-B receptor antagonist. It has shown high potency and selectivity for the gastrin/CCK-B receptor in inhibiting the binding of [125I]CCK-8 to receptors from rat brains and [3H]L-364,718 to CCK-A receptors from rat pancreas. [] In vivo studies have demonstrated its antagonist activity by inhibiting pentagastrin-induced gastric acid secretion in anesthetized rats and Heidenhain pouch dogs. [] YF476 exhibits excellent oral bioavailability and is currently undergoing clinical investigation for the treatment of gastro-oesophagal reflux disease (GORD). []
Relevance: This compound shares the core 1,4-benzodiazepin-2-one structure with 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-bromo-2-chlorophenyl)urea. Variations are observed in the N1 substituent (tert-butylcarbonylmethyl vs. methyl) and the aryl group on the C3 urea moiety (3-(methylamino)phenyl vs. 4-bromo-2-chlorophenyl). Both compounds belong to the 1,4-benzodiazepin-2-one-based gastrin/CCK-B receptor antagonists. []
Compound Description: Compound 34 is a potent gamma-secretase inhibitor designed for potential use in Alzheimer's disease. [] It incorporates a substituted hydrocinnamide C-3 side chain and exhibits excellent in vitro potency with an IC50 of 0.06 nM. []
Relevance: This compound shares the core 1,4-benzodiazepin-2-one structure with 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-bromo-2-chlorophenyl)urea, although the C3 substituent is a butyramide instead of a urea. Both compounds possess a methyl group at N1 and a phenyl group at C5 of the benzodiazepine ring. The difference lies in the C3 side chain, reflecting their different pharmacological targets (gamma-secretase vs. gastrin/CCK-B receptor). []
Compound Description: ND7001 is a phosphodiesterase-2 (PDE2) inhibitor that increases both basal and N-methyl-d-aspartate- or detanonoate-stimulated cGMP in primary cultures of rat cerebral cortical neurons. [] In vivo, ND7001 exhibits anxiolytic effects in mice, antagonizing the anxiogenic effects of restraint stress and producing anxiolytic effects in nonstressed mice. []
Relevance: ND7001 shares the 1,4-benzodiazepin-2-one core with 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-bromo-2-chlorophenyl)urea, with variations in the C5 and C7 substituents of the benzodiazepine ring (benzamide and methoxy vs. phenyl and hydrogen, respectively). Both compounds have a methyl group at the N1 position. While their specific targets differ (PDE2 vs. gastrin/CCK-B receptor), their structural similarities highlight the versatility of the 1,4-benzodiazepin-2-one scaffold in medicinal chemistry. []
Compound Description: L-365,260 is a potent and selective nonpeptide brain cholecystokinin (CCK-B) and gastrin receptor antagonist. [] It binds with high affinity and stereospecificity to guinea pig brain membranes, with the R-enantiomer being approximately 100 times more potent than the S-enantiomer. [] L-365,260 effectively displaces the binding of 125I-CCK to brain receptors and shows negligible binding to guinea pig or rat pancreas. []
Relevance: This compound shares the 1,4-benzodiazepin-2-one core with 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-bromo-2-chlorophenyl)urea and exhibits very close structural similarity, with the only difference being the substitution on the phenyl ring of the C3 urea moiety (3-methylphenyl vs. 4-bromo-2-chlorophenyl). [] These subtle variations highlight the influence of substituents on binding affinity and selectivity for the gastrin/CCK-B receptor.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.